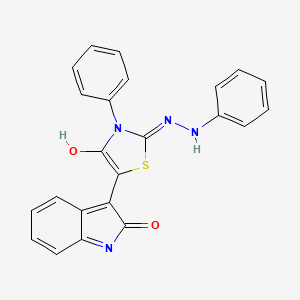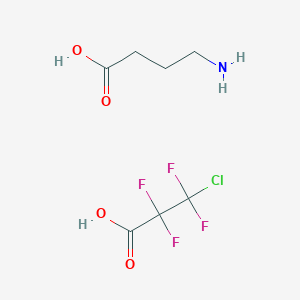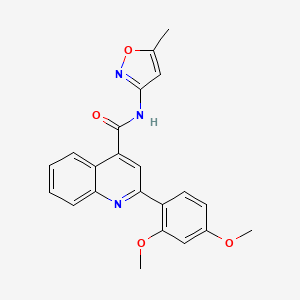![molecular formula C22H36N2O2 B5971659 9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane](/img/structure/B5971659.png)
9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Functionalization of the spirocyclic core: This may include various substitution reactions to introduce the dimethylpropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for various receptors.
Materials Science: Its spirocyclic structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
- 9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane
- 9-[(2,4-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane
- 9-[(2,5-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-21(2,3)15-24-13-11-22(17-24)10-7-12-23(16-22)14-18-8-6-9-19(25-4)20(18)26-5/h6,8-9H,7,10-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCLZTCUFDLAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)

![1-(Diethylamino)-3-[5-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5971591.png)
![2-[4-(2,2-dimethylpropyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5971595.png)
![N,N-diethyl-1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinamine](/img/structure/B5971596.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)

![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)

![1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B5971644.png)
![Ethyl 5-chloro-3-[(pyrazin-2-ylamino)methyl]-1-benzofuran-2-carboxylate;hydrobromide](/img/structure/B5971646.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5971649.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)
